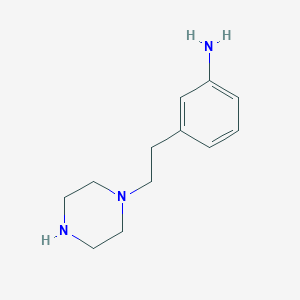

3-(2-Piperazin-1-ylethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-(2-piperazin-1-ylethyl)aniline |

InChI |

InChI=1S/C12H19N3/c13-12-3-1-2-11(10-12)4-7-15-8-5-14-6-9-15/h1-3,10,14H,4-9,13H2 |

InChI Key |

YTSYUYHSNBYTPS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCC2=CC(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Piperazin 1 Ylethyl Aniline and Analogous Structures

Conventional and Established Synthetic Routes to the Core Scaffold

Traditional synthetic approaches to 3-(2-Piperazin-1-ylethyl)aniline and its analogs primarily involve well-established reactions such as nucleophilic substitution, reductive amination, and the reduction of nitroaromatic precursors. These methods are often reliable and have been widely used in the synthesis of a diverse range of piperazine-containing compounds.

Nucleophilic Substitution Approaches

Nucleophilic substitution is a cornerstone of organic synthesis and provides a direct method for constructing the piperazine (B1678402) ring and attaching the ethylaniline side chain. A common strategy involves the reaction of a piperazine derivative with a suitable electrophile.

One direct approach to a precursor of the target molecule involves the nucleophilic aromatic substitution of a halogen on a nitro-substituted benzene (B151609) ring with piperazine. For instance, the synthesis of 2-Nitro-5-(1-piperazinyl)aniline has been achieved by reacting 5-chloro-2-nitroaniline (B48662) with piperazine in the presence of anhydrous potassium carbonate in N,N-dimethylacetamide at 120°C, yielding the product in 84% yield. chemicalbook.com Subsequent reduction of the nitro group would then yield the desired aniline (B41778).

Another common nucleophilic substitution strategy is the N-alkylation of piperazine. This can be achieved by reacting a piperazine with an alkyl halide or a molecule with a suitable leaving group. For example, N-alkyl derivatives of piperazine can be synthesized through nucleophilic substitution on alkyl halides or sulfonates. mdpi.com In the context of this compound, this could involve the reaction of piperazine with a 2-(3-aminophenyl)ethyl halide, although this precursor may be less readily available. A more common approach is to first establish the arylpiperazine bond and then append the ethylamine (B1201723) moiety.

The formation of the N-aryl bond itself can also be achieved via nucleophilic substitution, particularly when the aromatic ring is activated by electron-withdrawing groups. mdpi.com However, for non-activated aryl halides, metal-catalyzed methods are generally preferred (see Section 2.2.2).

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| 5-Chloro-2-nitroaniline, Piperazine | K₂CO₃, N,N-dimethylacetamide, 120°C, 21 h | 2-Nitro-5-(1-piperazinyl)aniline | 84% | chemicalbook.com |

| Aniline, bis(2-chloroethyl)amine (B1207034) hydrochloride | Diethylene glycol monomethyl ether, 150°C, 6-12 h | N-Aryl piperazine | N/A | sci-hub.st |

| 3-Chloropropyl derivative, N-methylpiperazine | N-methylpiperazine (solvent) | N-Aryl-N'-(3-propyl)piperazine | N/A | mdpi.com |

| Aryl fluoride, 1-(3-hydroxypropyl)-4-methylpiperazine | Sodium hydride | N-Aryl-N'-(3-hydroxypropyl)piperazine | N/A | mdpi.com |

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds. youtube.comorganic-chemistry.orgmasterorganicchemistry.com This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

In the synthesis of this compound, reductive amination can be employed in several ways. For example, one could envision the reaction of 3-aminophenylacetaldehyde with piperazine, followed by reduction. However, a more practical approach often involves the reductive amination of a piperazine derivative with a suitable carbonyl compound.

A general strategy for creating N-alkylated piperazines involves reacting an N-monosubstituted piperazine with an aldehyde or ketone. For the target molecule, this could involve the reductive amination of 1-(3-aminophenyl)piperazine with a protected 2-aminoacetaldehyde (B1595654) derivative, followed by deprotection.

The power of reductive amination lies in its ability to be performed in a one-pot fashion, combining the carbonyl compound, amine, and reducing agent in a single reaction vessel. This approach is efficient and avoids the isolation of the often-unstable imine intermediate. youtube.com The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is particularly useful as it is less reactive towards carbonyl groups than imines, allowing for selective reduction. masterorganicchemistry.com

| Reducing Agent | Key Features | Reference |

| Sodium Borohydride (NaBH₄) | A common, relatively mild reducing agent. | masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes and ketones. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent, often used as an alternative to NaBH₃CN. | masterorganicchemistry.com |

| Decaborane (B₁₀H₁₄) with Pd/C | Used for one-pot reduction of nitrobenzenes followed by reductive amination. | organic-chemistry.org |

Reduction of Nitroaromatic Precursors to Aniline Moieties

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, particularly for the preparation of anilines. wikipedia.orgyoutube.comunimi.itorganic-chemistry.org This step is crucial for the synthesis of this compound from a nitroaromatic precursor, such as 1-(2-(3-nitrophenyl)ethyl)piperazine.

A wide variety of reagents and conditions can be employed for this reduction, offering a range of selectivities and functional group tolerances. Common methods include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orgyoutube.com This method is generally clean and efficient.

Metal-Acid Systems: The use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method for nitro group reduction. youtube.com The Béchamp reduction, using iron and acid, has historically been a major industrial process for aniline production. unimi.it

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) (N₂H₄) or formic acid, in the presence of a catalyst. For example, a well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as the reducing agent under mild conditions. organic-chemistry.org

Other Reducing Agents: A variety of other reagents can also effect this transformation, including sodium hydrosulfite, sodium sulfide (B99878), and tin(II) chloride. wikipedia.org The choice of reagent can be critical when other reducible functional groups are present in the molecule. For instance, sodium hydrogen sulfide can be used for the selective reduction of one nitro group in a dinitro compound. youtube.com

The selection of the appropriate reduction method depends on the specific substrate, the presence of other functional groups, and the desired scale of the reaction.

Advanced and Sustainable Synthesis Techniques

In recent years, there has been a significant drive towards the development of more efficient, atom-economical, and environmentally friendly synthetic methods. For the synthesis of this compound and its analogs, these advanced techniques include one-pot multicomponent reactions and metal-catalyzed coupling and cyclization processes.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. These reactions are highly desirable from a green chemistry perspective as they reduce the number of synthetic steps, minimize waste generation, and save time and resources.

While a specific one-pot synthesis for this compound is not prominently reported, the principles of MCRs can be applied to construct the core scaffold. For example, a one-pot procedure for the synthesis of N-alkyl/arylaminoquinolines has been developed, showcasing the potential for complex amine synthesis in a single step. researchgate.net Similarly, one-pot methods for the synthesis of O-aryl carbamates have been reported, demonstrating the utility of in-situ generation of reactive intermediates. organic-chemistry.org

A plausible one-pot strategy for a related structure could involve the reaction of an aniline, an aldehyde, and an amine in the presence of a suitable catalyst and reducing agent, combining elements of reductive amination and other bond-forming reactions in a single pot. The development of such a process for the direct synthesis of this compound would represent a significant advancement in its production.

Metal-Catalyzed Coupling and Cyclization Processes

Metal-catalyzed reactions, particularly those involving palladium, have revolutionized the formation of carbon-nitrogen bonds and are highly applicable to the synthesis of this compound.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. acs.orgnih.govnih.gov This reaction is particularly useful for the synthesis of N-arylpiperazines. The synthesis of the target molecule could involve the coupling of a 3-haloaniline derivative with 1-(2-aminoethyl)piperazine (B7761512) or, more likely, the coupling of 3-bromoaniline (B18343) with 1-(2-piperazin-1-yl)ethanol followed by further functional group manipulation. An efficient palladium-catalyzed amination of aromatic bromides with hindered N-alkyl-substituted anilines has been described using a palladium(I) tri-tert-butylphosphine (B79228) bromide dimer as the catalyst. acs.orgnih.gov

The choice of ligand for the palladium catalyst is critical for the success of the Buchwald-Hartwig reaction, with various phosphine-based ligands being developed to improve reaction efficiency and substrate scope. For instance, the use of a Pd/BINAP catalyst in a toluene-DBU solvent system has been shown to be effective for the amination of aryl bromides with unprotected piperazine. nih.gov

In addition to cross-coupling reactions, metal-catalyzed cyclization reactions can also be employed to construct the piperazine ring. For example, a palladium-catalyzed cyclization reaction has been developed for the modular synthesis of highly substituted piperazines. organic-chemistry.org These advanced methods offer a high degree of control and efficiency in the synthesis of complex piperazine-containing molecules.

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions are a cornerstone in the synthesis of arylamines and their derivatives. A general and efficient method for the synthesis of N-aryl piperazines involves the palladium-catalyzed coupling of aryl halides with piperazine. sci-hub.st This approach, based on the seminal work of Buchwald and Hartwig, offers a versatile route to a wide range of N-aryl piperazines. sci-hub.st For instance, the reaction of an appropriately substituted aryl bromide with piperazine in the presence of a palladium catalyst and a suitable ligand can afford the desired product.

A specific protocol for the synthesis of arylamines utilizes lithium bis(trimethylsilyl)amide as an ammonia (B1221849) equivalent in a palladium-catalyzed reaction with aryl halides. nih.gov This method, catalyzed by Pd(dba)₂ and P(t-Bu)₃, can be conducted with low catalyst loading and proceeds with high regioselectivity. nih.gov

Furthermore, palladium-catalyzed carboamination reactions of γ-aminoalkene derivatives provide a pathway to substituted piperazines. nih.gov This strategy has been successfully employed for the stereoselective synthesis of enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors. nih.gov The mechanism is believed to involve the oxidative addition of an aryl or alkenyl halide to a Pd(0) complex, followed by reaction with the amine and subsequent intramolecular aminopalladation and reductive elimination. nih.gov

A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has also been developed, offering a route to chiral piperazin-2-ones, which can be subsequently converted to chiral piperazines. dicp.ac.cnrsc.org This method provides excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Pd₂(dba)₃ / P(2-furyl)₃ | Aryl/Alkenyl Halide, Substituted Ethylenediamine | Substituted Piperazines | Stereoselective, modular construction | nih.gov |

| Pd(dba)₂ / P(t-Bu)₃ | Aryl Halide, LiN(SiMe₃)₂ | Primary Anilines | Uses ammonia equivalent, high regioselectivity | nih.gov |

| Palladium Catalyst | Pyrazin-2-ols | Chiral Piperazin-2-ones | Asymmetric hydrogenation, high enantioselectivity | dicp.ac.cnrsc.org |

Copper-Mediated Syntheses

Copper-mediated reactions present an alternative for the formation of C-N bonds. While the provided search results focus more on the synthesis of triazoles from anilines using copper catalysts, the principles can be relevant to the synthesis of piperazine derivatives. researchgate.netscispace.com For instance, a copper-mediated synthesis of 1,2,3-triazoles from N-tosylhydrazones and anilines has been reported, showcasing the ability of copper to facilitate C-N and N-N bond formation. researchgate.netscispace.com A patented process for synthesizing N-ethyl piperazine utilizes a Cu-Co-Mo/Al₂O₃ catalyst, indicating the utility of copper in the alkylation of piperazines. google.com

Borrowing Hydrogen Catalysis

Borrowing hydrogen (BH) catalysis, also known as hydrogen autotransfer, is an environmentally benign method for forming C-N bonds. chemistryviews.orgrsc.org This one-pot oxidation-reaction-reduction sequence allows for the use of alcohols as alkylating agents, with water as the only byproduct. rsc.org The process involves the temporary dehydrogenation of an alcohol to an aldehyde or ketone by a transition metal catalyst. chemistryviews.org This in situ generated carbonyl compound then reacts with an amine to form an imine, which is subsequently reduced by the catalyst returning the "borrowed" hydrogen. chemistryviews.orgshokubai.org

This methodology is highly atom-economical and has been applied to the N-alkylation of amines using various transition metal catalysts, including those based on ruthenium, iridium, and first-row elements like iron and nickel. chemistryviews.orgrsc.orgconsensus.appacs.org The alkylation of amines with alcohols via the BH mechanism is a versatile route to many important compounds. acs.org

| Catalyst Type | Reactants | Product | Key Principle | Reference |

| Transition Metal Complexes (Ru, Ir, Rh) | Alcohol, Amine | Alkylated Amine | In situ aldehyde/ketone formation | chemistryviews.org |

| Iron(II) Phthalocyanine | Heteroaryl Amine, Benzylic Alcohol | Secondary Amine | High isolated yields | rsc.org |

| Single Atom Nickel Catalysts | Amine, Alcohol | Alkylated Amine | Versatile synthetic route | consensus.appacs.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and the formation of fewer byproducts compared to conventional heating methods. beilstein-journals.org This technology has been successfully applied to the synthesis of various piperazine-containing compounds. nih.govnih.govscipublications.com

For example, a series of 3-[(4-substituted piperazin-1-yl)alkyl]imidazo[2,1-b] rsc.orgshokubai.orgbenzothiazol-2(3H)-ones were prepared using microwave irradiation on a solid alumina (B75360) support in a solvent-free reaction. nih.gov Similarly, the synthesis of coumarin-based 1,3,5-triazinyl piperazines was achieved with a 90-95% reduction in reaction time using microwave heating. nih.gov Microwave-assisted aminodehalogenation reactions between 3-chloropyrazine-2-carboxamide (B1267238) and ring-substituted anilines have also been reported, reducing reaction times from 24 hours to 30 minutes. researchgate.net

| Reaction Type | Reactants | Key Advantages of Microwave Synthesis | Reference |

| Imidazobenzothiazole formation | 2-aminobenzothiazole, chloroacetyl chloride, substituted piperazines | Solvent-free, reduced reaction time | nih.gov |

| Triazinyl piperazine synthesis | Cyanuric chloride, anilines, hydroxycoumarins, piperazines | Increased yield, 90-95% time reduction | nih.gov |

| Aminodehalogenation | 3-chloropyrazine-2-carboxamide, anilines | Reduced reaction time (24h to 30 min), increased yield | researchgate.net |

| Triazole-piperazine synthesis | Nitrile, hydrazide, piperazine intermediates | Solvent-free, high yield, short reaction time | scipublications.com |

Stereoselective Synthesis of Chiral Analogues

The synthesis of enantiomerically pure chiral piperazines is of great interest due to their prevalence in biologically active molecules. thieme-connect.comnih.gov Several stereoselective methods have been developed to access these important scaffolds.

One notable approach is the palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones, which yields highly enantioenriched piperazine-2-ones. thieme-connect.com These intermediates can then be converted to chiral piperazines. Another strategy involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org

A multi-step synthesis starting from S-phenylalanine has been reported for the preparation of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine, featuring a key diastereoselective alkylation step. clockss.org Furthermore, a concise method for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines has been developed, allowing for the synthesis of enantiopure products. mdpi.com A heterocyclic merging approach has also been used to construct novel and stereochemically diverse indazolo-piperazines from chiral diamines. nih.gov

| Methodology | Starting Material | Product | Key Features | Reference |

| Asymmetric Allylic Alkylation | N-protected piperazin-2-ones | Enantioenriched piperazin-2-ones | Palladium-catalyzed, high enantioselectivity | thieme-connect.com |

| Asymmetric Hydrogenation | Pyrazin-2-ols | Chiral piperazin-2-ones | Palladium-catalyzed, excellent diastereo- and enantioselectivity | dicp.ac.cnrsc.org |

| Diastereoselective Alkylation | S-phenylalanine | (2S,6S)-2,4,6-Tris(phenylmethyl)piperazine | Multi-step synthesis, complete diastereoselectivity in key step | clockss.org |

| Annulation of Chiral Diamine | 1,2-Diamines | 3-Substituted piperazine-2-acetic acid esters | Efficient five-step route | mdpi.com |

| Heterocyclic Merging | Chiral Diamines | Indazolo-piperazines | Stereochemically diverse products | nih.gov |

Chemical Reactivity and Mechanistic Investigations of the Amine and Piperazine Moieties

Electrophilic and Nucleophilic Transformations of the Aniline (B41778) Moiety

The aniline portion of the molecule is characterized by the nucleophilic primary amino group (-NH₂) and the activated aromatic ring.

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the positions ortho and para to itself. uci.edu In the case of 3-(2-Piperazin-1-ylethyl)aniline, the available positions for substitution are 2, 4, and 6. Due to the significant steric hindrance imposed by the adjacent piperazinylethyl substituent, electrophilic attack is most likely to occur at the C4 and C6 positions. The C4 position (para to the amino group) is generally favored electronically and sterically.

Standard electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to proceed readily. However, the high reactivity of the aniline ring can lead to overreaction, and the basicity of the multiple amine groups can cause complications with acidic reagents, such as in Friedel-Crafts reactions. scribd.com For instance, direct nitration of aniline with strong acids often results in the formation of a meta-product due to the protonation of the amino group, which becomes a deactivating, meta-directing anilinium ion. scribd.com

Nucleophilic Transformations of the Amino Group: The primary amine is a potent nucleophile and readily undergoes reactions such as acylation and alkylation. researchgate.netnih.gov For example, reacting the aniline with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amide. Similarly, N-alkylation can be achieved with alkyl halides or through reductive amination with aldehydes and ketones. researchgate.net A study on the closely related compound 4-(4-ethylpiperazin-1-yl)aniline (B38766) demonstrated its reaction with N-chloro acetyl aryl amines to form a more complex amide derivative, highlighting the nucleophilicity of the aniline nitrogen. researchgate.net

| Transformation Type | Reagent Class | Expected Product | Notes |

|---|---|---|---|

| Electrophilic Substitution (Aromatic Ring) | Halogens (e.g., Br₂) | Bromo-substituted aniline | Primarily at C4 and C6 positions. |

| Electrophilic Substitution (Aromatic Ring) | Nitrating Mixture (HNO₃/H₂SO₄) | Nitro-substituted aniline | Risk of oxidation and meta-substitution. |

| Nucleophilic Transformation (Amine) | Acyl Halides (e.g., Acetyl Chloride) | N-acylated aniline (Amide) | Forms a stable amide linkage. |

| Nucleophilic Transformation (Amine) | Alkyl Halides (e.g., Benzyl Bromide) | N-alkylated aniline (Secondary Amine) | Can proceed to di-alkylation under harsh conditions. |

Reactions Involving the Piperazine (B1678402) Ring System

The piperazine ring contains two distinct amine centers: a tertiary amine where the ring connects to the ethylaniline side chain (N1), and a secondary amine (N4). The N4 nitrogen is the most common site for further functionalization due to its nucleophilicity and accessibility.

Common reactions at the N4 position include:

N-Alkylation: The secondary amine can be readily alkylated using alkyl halides, or via reductive amination with aldehydes or ketones. nih.gov This is a standard method for introducing diverse substituents onto the piperazine core. researchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides smoothly converts the secondary amine into an amide. This transformation is often used to introduce specific functionalities or to modify the compound's biological activity. nih.gov

Michael Addition: As a soft nucleophile, the secondary amine can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Buchwald-Hartwig and Ullmann Couplings: The piperazine nitrogen can act as a nucleophile in palladium- or copper-catalyzed cross-coupling reactions with aryl halides to form N-aryl piperazine derivatives. researchgate.net

These transformations are fundamental in medicinal chemistry, as the piperazine moiety is a "privileged scaffold" whose substitution pattern can be tuned to optimize pharmacological properties. nih.gov

| Reaction Type | Reagent | Product Type | Reference Example |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Methylated Piperazine | Alkylation of N-acetylpiperazine followed by hydrolysis. researchgate.net |

| N-Acylation | Acid Chloride (e.g., Benzoyl Chloride) | N-Benzoyl Piperazine | Acylation of N-ethyl-piperazine with oleanonic acid chloride. nih.gov |

| Reductive Amination | Aldehyde + Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl Piperazine | Reductive amination is a common strategy for piperazine functionalization. researchgate.net |

| N-Arylation | Aryl Halide + Pd or Cu Catalyst | N-Aryl Piperazine | Buchwald-Hartwig coupling of 1-Boc-piperazine with aryl halides. researchgate.net |

Intramolecular Cyclization and Rearrangement Mechanisms

The presence of multiple nucleophilic nitrogen atoms and an activated aromatic ring within the same molecule creates the potential for intramolecular cyclization reactions, leading to the formation of novel polycyclic heterocyclic systems. While specific literature on the cyclization of this compound is not prominent, plausible mechanistic pathways can be proposed based on established reactions.

For example, a suitably functionalized derivative could undergo a cascade reaction. If the aniline nitrogen is first acylated with a molecule containing an electrophilic center (e.g., an α-haloamide), subsequent intramolecular alkylation of the piperazine N4 nitrogen could occur, forming a bridged macrocyclic structure.

Alternatively, a cascade Prins/Friedel-Crafts type cyclization could be envisioned if the molecule were modified to contain an appropriately positioned aldehyde and alkene. beilstein-journals.orgbeilstein-journals.org For instance, if the piperazine N4 were functionalized with an allyl group and the aniline were converted to a diazonium salt and then to an iodine, a Heck reaction could introduce a vinyl group ortho to the aniline substituent, setting the stage for a potential acid-catalyzed intramolecular cyclization.

Oxidation-Reduction Chemistry of the Compound

Aniline and its derivatives are highly susceptible to oxidation, which can yield a variety of products ranging from simple coupled species to complex polymeric materials. researchgate.net The oxidation of this compound would be complex, with several potential sites of reaction:

Aniline Moiety: Oxidation can lead to the formation of radical cations, which can dimerize (e.g., to form benzidines) or polymerize into polyaniline-like structures. mdpi.com

Piperazine Nitrogens: The secondary and tertiary amines of the piperazine ring can also be oxidized, potentially forming N-oxides or undergoing oxidative C-N bond cleavage.

Studies on the electrochemical copolymerization of aniline and piperazine have shown that both moieties can be incorporated into a polymer chain, suggesting that chemical oxidation of this compound would likely result in complex oligomeric or polymeric materials with contributions from all amine functionalities. mdpi.comresearchgate.net

The most significant reductive transformation related to this compound is its synthesis from the corresponding nitroaromatic precursor. The catalytic hydrogenation of 1-(2-(3-nitrophenyl)ethyl)piperazine over a metal catalyst (such as palladium on carbon) or reduction using metals in acidic media (like iron dust in HCl) is the standard and most efficient route to the target compound. mdpi.com A procedure using iron dust and hydrochloric acid has been successfully employed to create the analogous 4-(4-ethylpiperazin-1-yl)aniline from its nitro precursor. researchgate.net

The aromatic ring of the aniline moiety is generally stable to reduction. However, under forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium, the benzene (B151609) ring can be reduced to a cyclohexyl ring, yielding 3-(2-Piperazin-1-ylethyl)cyclohexan-1-amine.

Derivatization and Structural Modification Strategies for Advanced Chemical Research

Functionalization at the Piperazine (B1678402) Nitrogen Atoms

The piperazine moiety is a cornerstone of many pharmacologically active agents, and its functionalization is a primary strategy for creating diverse chemical libraries. nih.gov The N-1 nitrogen of 3-(2-Piperazin-1-ylethyl)aniline is tertiary, while the N-4 nitrogen is a secondary amine, making the latter the principal site for derivatization.

Common functionalization reactions at the N-4 position include:

N-Alkylation: This involves the reaction of the secondary amine with alkyl halides to introduce various alkyl chains.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylpiperazine derivatives. This modification is often used to introduce amide functionalities, which can alter solubility and receptor binding profiles. nih.gov Novel arylpiperazines with N-acylated amino acids have been synthesized and evaluated for their receptor affinity. nih.gov

Reductive Amination: This reaction with aldehydes or ketones provides a facile route to N-substituted derivatives with more complex side chains.

N-Arylation: The introduction of aryl groups can be achieved through methods like the Buchwald-Hartwig amination, significantly expanding the structural diversity.

These reactions allow for the systematic modification of the molecule's properties, such as basicity, lipophilicity, and steric profile, which are critical for optimizing its biological activity.

Table 1: Representative Functionalization Reactions at the Piperazine N-4 Position

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Ethyl Iodide | N-Ethylpiperazine derivative |

| N-Acylation | Acetyl Chloride | N-Acetylpiperazine derivative |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropylpiperazine derivative |

| N-Arylation | Bromobenzene, Pd catalyst | N-Phenylpiperazine derivative |

Modifications of the Aniline (B41778) Aromatic Ring

The aniline portion of the molecule provides another key site for structural modification through reactions targeting the aromatic ring and the primary amino group.

Electrophilic Aromatic Substitution: The amino group (-NH₂) is a strong activating group, directing incoming electrophiles to the ortho and para positions. byjus.com However, direct electrophilic substitution on aniline can be challenging to control and may lead to multiple substitutions or oxidation. libretexts.orglibretexts.org For instance, bromination of aniline in aqueous solution readily produces the 2,4,6-tribromoaniline (B120722) derivative. scribd.com To achieve mono-substitution, the reactivity of the amino group is often moderated by converting it to an acetanilide (B955) before performing the substitution, followed by hydrolysis to restore the amine. libretexts.org

Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine, chlorine, or iodine atoms.

Nitration: Direct nitration of aniline is complex as it can lead to oxidation and the formation of a significant amount of the meta-isomer due to the protonation of the amine in the acidic medium, which forms a meta-directing anilinium ion. byjus.comyoutube.com

Sulfonation: Reaction with sulfuric acid can yield sulfanilic acid derivatives. byjus.com

Diazotization and Sandmeyer Reactions: The primary aromatic amine is a gateway to a vast array of functional groups via the formation of a diazonium salt. libretexts.orgwikipedia.org This intermediate can be converted to hydroxyl, cyano, or halide groups through Sandmeyer reactions, which are typically catalyzed by copper(I) salts. wikipedia.orgorganic-chemistry.org This two-step process is a powerful tool for introducing substituents that are not accessible through direct electrophilic substitution. organic-chemistry.orglibretexts.org

Table 2: Representative Modifications of the Aniline Ring

| Reaction Type | Reagents | Resulting Functional Group |

| Halogenation (controlled) | 1. Acetic anhydride2. Br₂, FeBr₃3. H₃O⁺ | -Br |

| Nitration (controlled) | 1. Acetic anhydride2. HNO₃, H₂SO₄3. H₃O⁺ | -NO₂ |

| Diazotization-Sandmeyer | 1. NaNO₂, HCl2. CuCN | -CN |

| Diazotization-Hydrolysis | 1. NaNO₂, HCl2. H₂O, Heat | -OH |

Elaboration of the Ethyl Linker

Modification of the ethyl linker connecting the aniline and piperazine rings is less common but offers another avenue for structural variation. Strategies could involve the synthesis of analogues with different linker lengths (e.g., methyl, propyl, or butyl chains) to alter the spatial relationship between the two key pharmacophoric groups. While direct modification of the existing ethyl group is challenging, synthetic routes can be designed to incorporate linkers with different lengths or rigidities from the outset.

Advanced Spectroscopic and Chromatographic Methodologies in Research Application

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For 3-(2-Piperazin-1-ylethyl)aniline, the primary chromophore responsible for UV absorption is the aniline (B41778) moiety. The electronic absorption spectrum of aniline typically displays two main absorption bands corresponding to π → π* transitions. researchgate.net The first, a highly structured band, is observed around 285 nm, while a more intense band appears at approximately 230 nm. researchgate.net The presence of the (2-piperazin-1-ylethyl) substituent on the aniline ring is expected to act as an auxochrome, potentially causing minor shifts in the position (solvatochromism) and intensity of these absorption maxima. ajrsp.com

UV-Vis spectroscopy is also instrumental in studying the interactions of this compound with other molecules, such as plasma proteins or metal ions. nih.govresearchgate.net Such interactions can alter the microenvironment of the chromophore, leading to measurable changes in the UV-Vis spectrum, including shifts in the maximum absorption wavelength (λmax) and changes in absorbance intensity. nih.govmdpi.com These spectral changes can be analyzed to characterize binding events and determine parameters like binding constants. nih.gov For instance, the complexation with metal ions can be monitored by observing the formation of new absorption bands. researchgate.net

Table 1: Typical UV-Vis Absorption Data for Aniline Chromophore

| Chromophore/System | Absorption Maxima (λmax) | Transition Type | Source |

| Aniline (gas phase) | ~285 nm | π → π* (1B2 ← 1A1) | researchgate.net |

| Aniline (gas phase) | ~230 nm | π → π* (1A1 ← 1A1) | researchgate.net |

| Aniline Violet | Varies with solvent | π → π* | ajrsp.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of elements within a material. mdpi.com For this compound, XPS analysis would confirm the presence of carbon and nitrogen and provide insight into their distinct chemical environments.

A high-resolution N 1s spectrum would be particularly informative. The molecule contains three nitrogen atoms in two different chemical environments: one aromatic amine nitrogen (in the aniline group) and two aliphatic amine nitrogens (in the piperazine (B1678402) ring). XPS can differentiate these species based on subtle differences in their core electron binding energies. nus.edu.sg For example, studies on polyaniline have successfully used XPS to quantify the proportions of benzoid amine, quinoid imine, and protonated nitrogen units. nus.edu.sg Similarly, the N 1s signal for this compound could be deconvoluted into separate peaks corresponding to the aniline nitrogen and the piperazine nitrogens. The binding energy of the central nitrogen atom in an azide (B81097) group has been observed at 405.6 eV, while the outer nitrogens appear at 402.1 eV, demonstrating the sensitivity of XPS to the local chemical state. nih.gov This capability allows for a detailed compositional analysis and can track chemical state changes due to protonation or surface interactions.

Table 2: Representative N 1s Binding Energies for Various Nitrogen Species

| Nitrogen Species | Representative Binding Energy (eV) | Compound/System Context | Source |

| Amine/Amide | 400.5 | Perfluorophenylazide (PFPA) SAMs | nih.gov |

| Azide (outer N atoms) | 402.1 | Perfluorophenylazide (PFPA) SAMs | nih.gov |

| Azide (central N atom) | 405.6 | Perfluorophenylazide (PFPA) SAMs | nih.gov |

| Benzoid Amine | ~399.3 | Polyaniline | nus.edu.sg |

| Protonated Nitrogen | ~401-402 | Polyaniline | nus.edu.sg |

Chromatographic Techniques for Separation Science and Reaction Monitoring

Chromatographic methods are essential for the separation, identification, and quantification of this compound in complex mixtures, making them indispensable for purity assessment and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a basic compound, reversed-phase HPLC (RP-HPLC) is a common approach. However, simple piperazine is often poorly retained on standard C18 columns. researchgate.net Therefore, method development may involve using buffered mobile phases to control the ionization state of the amine groups or employing alternative stationary phases like mixed-mode columns. researchgate.netsielc.com Derivatization with a UV-active agent can also be employed to enhance detection sensitivity. researchgate.net HPLC methods are crucial for determining the purity of the compound and for quantifying it in various matrices. google.comgoogle.com

Table 3: Example HPLC Conditions for Analysis of Related Piperazine and Aniline Compounds

| Analyte | Column | Mobile Phase | Detection | Source |

| (S)-benzoyl-3-aminopiperidine | ChromTech CHIRAL-AGP | 0.015mol/L phosphate (B84403) aqueous solution-isopropanol (99:1) | UV at 254 nm | google.com |

| 1-(2,3-dichlorophenyl) piperazine HCl | Octadecylsilane bonded silica (B1680970) | Gradient of Acetonitrile and Disodium hydrogen phosphate buffer | UV at 254 nm | google.com |

| Aniline | Primesep 100 (mixed-mode) | Acetonitrile, Water, and H₂SO₄ buffer | UV at 200 nm | sielc.com |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a high-resolution technique for separating and identifying volatile compounds. While aniline and its derivatives can be analyzed directly by GC, the relatively high molecular weight and polarity of this compound might necessitate derivatization to improve its volatility and thermal stability. epa.gov

For selective detection of this nitrogen-containing compound, a Nitrogen-Phosphorus Detector (NPD) is highly effective. epa.gov However, GC-MS provides superior qualitative information, yielding a mass spectrum that serves as a molecular fingerprint. mdpi.com In reaction monitoring, GC-MS can be used to track the disappearance of reactants and the formation of this compound, identified by its specific retention time and mass spectrum. The mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions, such as the m/z 93 fragment typical for aniline. mdpi.com

Table 4: Typical GC Conditions for Aniline Derivative Analysis (based on EPA Method 8131)

| Parameter | Condition | Source |

| Column | 30 m x 0.25 mm fused silica capillary, coated with SE-54 | epa.gov |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) | epa.govmdpi.com |

| Injection | Splitless | epa.gov |

| Carrier Gas | Helium or Nitrogen | |

| Quantitative Ion (for MS) | m/z 93 (for aniline moiety) | mdpi.com |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to calculate molecular properties and predict stability and reactivity. nih.govmdpi.com For derivatives of aniline (B41778) and piperazine (B1678402), DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), provide reliable predictions of molecular geometry and electronic characteristics in both gaseous and aqueous phases. nih.govresearchgate.net

DFT-based descriptors are crucial for predicting chemical reactivity. mdpi.comresearchgate.net Key global reactivity descriptors include chemical potential (μ), hardness (η), and the electrophilicity index (ω). nih.govresearchgate.netnih.gov These parameters are derived from the energies of the frontier molecular orbitals. For instance, studies on aniline derivatives show that substituents on the aniline ring can significantly alter these reactivity indices, thereby influencing the molecule's interaction with other chemical species. researchgate.net The stability of a molecule can be inferred from its total energy calculations, with lower energy values indicating a more stable structure. researchgate.net For example, in a study of 9-anilinoacridine (B1211779) derivatives, DFT was used to identify the most stable and most reactive compounds within the series by comparing their calculated energies. researchgate.net

The local reactivity of a molecule, indicating the most likely sites for electrophilic or nucleophilic attack, can be determined using Fukui functions and molecular electrostatic potential (MEP) maps. researchgate.netnih.gov For aniline and its derivatives, the nitrogen atom of the amino group and specific carbons in the aromatic ring are often identified as key reactive sites. researchgate.net

Table 1: Representative DFT-Calculated Reactivity Descriptors for Aniline Derivatives (Note: This table presents typical data for aniline derivatives as found in the literature to illustrate the application of DFT. Specific values for 3-(2-Piperazin-1-ylethyl)aniline would require dedicated computation.)

| Descriptor | Symbol | Typical Calculation Method | Significance |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution biomedres.us |

| Electrophilicity Index | ω | μ2 / 2η | Propensity to accept electrons nih.gov |

| Softness | S | 1 / η | Reciprocal of hardness, indicates reactivity biomedres.us |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. dovepress.com These simulations are invaluable for performing conformational analysis and exploring intermolecular interactions. dovepress.comnih.gov For a flexible molecule like this compound, which contains multiple rotatable bonds and a piperazine ring, MD simulations can reveal the preferred spatial arrangements (conformers) and the dynamics of their interconversion. nih.govresearchgate.net

Furthermore, MD simulations provide detailed insights into intermolecular interactions, such as hydrogen bonding, with solvent molecules (e.g., water) or biological macromolecules. researchgate.netdovepress.comnitech.ac.jp For aniline in aqueous solutions, simulations have shown the formation of C-H···O nonclassical hydrogen bonds and analyzed the structure of hydration shells. researchgate.net Similarly, for piperazine derivatives, MD simulations have been used to understand their interactions within complex environments, revealing how functional groups engage in specific bonding patterns that stabilize the system. nih.govresearchgate.net This information is critical for understanding how the molecule behaves in solution and how it might interact with a biological target. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that aim to correlate the structural or physicochemical properties of compounds with their properties or biological activities. nih.govnih.gov These models are built by developing mathematical equations that relate calculated molecular descriptors to experimentally measured values.

For aniline and piperazine derivatives, QSPR/QSAR models have been successfully developed for various endpoints. nih.govnih.gov For instance, a QSAR study on aniline derivatives established a model to predict their lipophilicity (logP), a key parameter influencing pharmacokinetic behavior. nih.gov The model identified descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP), electrophilicity index (ω), and van der Waals volume (vWV) as significant predictors. nih.gov

In another study on aryl alkanol piperazine derivatives, 2D-QSAR models were generated to predict their antidepressant activities by correlating structural descriptors with inhibition of serotonin (B10506) and noradrenaline reuptake. nih.gov The models indicated that descriptors related to atom-type counts, dipole moment, and surface area were crucial for activity. nih.gov Such studies demonstrate the potential of QSPR/QSAR to predict the chemical behavior of new compounds like this compound based on its calculated molecular descriptors, thereby guiding synthesis and testing efforts. nih.gov

Reaction Mechanism Elucidation using Computational Methods

Computational methods, particularly DFT, are extensively used to elucidate reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.govrsc.org This involves identifying reactants, products, intermediates, and, most importantly, transition state structures. The calculated activation energies for each step allow for the determination of the most plausible reaction pathway. nih.gov

While a specific computational study on the synthesis of this compound was not found, mechanisms for related reactions have been investigated. The synthesis of this compound would likely involve the N-alkylation of piperazine with a suitable ethylaniline precursor or a coupling reaction between 3-aminoaniline and a piperazine-ethanol derivative. Computational studies on analogous reactions, such as the annulation reaction of anilines or the synthesis of other N-arylpiperazines, provide a framework for understanding the potential mechanisms. nih.govmdpi.com

For example, a DFT study on the reaction of trichloronitroethylene with aniline investigated five different potential pathways, comparing their activation energies to determine the most favorable mechanism. nih.gov Such an approach could be applied to model the synthesis of this compound, providing insights into optimal reaction conditions and potential byproducts. Computational chemistry can also clarify the role of catalysts, solvents, and substituent effects on the reaction kinetics and thermodynamics. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy and shape of these orbitals are fundamental to understanding a molecule's electronic properties and chemical reactivity. nih.govresearchgate.net

The HOMO represents the ability to donate an electron, while the LUMO acts as the electron acceptor. nih.gov The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. biomedres.usnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy for electronic excitation. nih.govbiomedres.us

For aniline, FMO analysis shows that the HOMO is primarily localized on the aniline ring and the nitrogen atom, while the LUMO is distributed over the aromatic ring. researchgate.net The presence of substituents, such as the 2-piperazin-1-ylethyl group, would modulate the energies and distributions of these orbitals. DFT calculations on various piperazine and aniline derivatives have been used to compute their HOMO-LUMO energies and gaps, correlating these values with observed chemical behavior. nih.govresearchgate.net This analysis is crucial for predicting how this compound would participate in charge-transfer interactions, which are central to many chemical reactions and biological recognition processes. researchgate.net

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis (Note: This table outlines the general parameters obtained from FMO analysis. Values are compound-specific.)

| Parameter | Symbol | Definition | Chemical Significance |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; electron-donating ability nih.gov |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; electron-accepting ability nih.gov |

| HOMO-LUMO Gap | Egap | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability biomedres.us |

Role As a Versatile Building Block in Complex Molecular Architectures

Precursor in Heterocyclic Compound Synthesis

The presence of two distinct amine functionalities makes 3-(2-Piperazin-1-ylethyl)aniline an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems. The aniline (B41778) moiety can undergo classical cyclization reactions to form fused aromatic rings, while the piperazine (B1678402) ring can be functionalized or integrated into larger ring systems.

The quinoline (B57606) scaffold is a core component of many bioactive compounds. researchgate.net The primary amine of this compound can be utilized in established quinoline syntheses, most notably the Doebner-von Miller reaction. wikipedia.orgnih.gov This reaction involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgresearchgate.net

In a typical Doebner-von Miller synthesis, this compound would react with compounds like acrolein, crotonaldehyde, or methyl vinyl ketone. The reaction mechanism is complex and thought to involve a series of conjugate additions, cyclizations, and dehydration/aromatization steps to yield the final quinoline ring. wikipedia.orgnih.gov The use of this compound as the aniline component would result in a quinoline ring substituted at the 7-position with a (2-piperazin-1-yl)ethyl group. This piperazine side chain is then available for further modification, enabling the creation of extensive libraries of novel quinoline derivatives for applications such as the development of α-glucosidase inhibitors. nih.gov

| Reagent Type | Example | Resulting Structure |

| α,β-Unsaturated Aldehyde | Acrolein | 7-(2-Piperazin-1-ylethyl)quinoline |

| α,β-Unsaturated Ketone | Methyl Vinyl Ketone | 4-Methyl-7-(2-piperazin-1-ylethyl)quinoline |

| In situ generated α,β-unsaturated carbonyl | Mixture of an aldehyde and a ketone | Variously substituted 7-(2-piperazin-1-ylethyl)quinolines |

Quinazolines are another class of heterocyclic compounds with significant pharmacological importance. openmedicinalchemistryjournal.com The synthesis of quinazoline (B50416) derivatives can be achieved using this compound through several established routes. One common method involves the reaction of a substituted aniline with a source for the remaining atoms of the quinazoline ring. scielo.brorganic-chemistry.org

For instance, the Niementowski quinazoline synthesis could be adapted, where the aniline reacts with anthranilic acid. More modern approaches involve multi-component reactions. A plausible strategy would be the condensation of this compound with an ortho-aminobenzaldehyde or ortho-aminobenzonitrile derivative. For example, a palladium-catalyzed three-component reaction of a 2-aminobenzonitrile, an aldehyde, and an aryl boronic acid can yield highly substituted quinazolines. nih.gov By employing this compound in place of a simple aniline, this powerful methodology can be used to install the piperazinylethyl moiety onto the quinazoline core, a common feature in many bioactive molecules. jpsbr.org

The benzimidazole (B57391) ring is a privileged scaffold in medicinal chemistry. nih.gov While the direct synthesis from this compound is not a standard Phillips-Ladenburg reaction (which requires an ortho-phenylenediamine), the compound can be incorporated into more complex structures that contain a benzimidazole moiety. For example, recent studies have detailed the rational design of quinoline-benzimidazole hybrids linked by a piperazine acetamide (B32628) group, demonstrating the compatibility of these three fragments in creating potent antidiabetic agents. nih.gov

The synthesis of such a hybrid would involve preparing a quinoline-piperazine intermediate and a separate benzimidazole fragment, followed by their coupling. The initial step could involve the reaction of this compound with a suitable quinoline precursor to form a quinolinyl-piperazine structure. This intermediate could then be reacted with a benzimidazole derivative containing a reactive group (e.g., a carboxylic acid or haloacetamide) to form the final, complex molecule. nih.gov This modular approach highlights the role of this compound as a key linker component in the construction of sophisticated, multi-scaffold drug candidates.

Scaffold for Supramolecular Assembly Research

The piperazine ring is a recognized scaffold in the design of molecules for supramolecular chemistry and has been used to create various ordered structures. nih.govnih.gov The combination of a rigid aromatic platform (the aniline ring) and a flexible, hydrogen-bond-accepting piperazine ring in this compound makes it an excellent candidate for building molecules designed for self-assembly. The aniline N-H group and the piperazine's tertiary amines can act as hydrogen bond donors and acceptors, respectively. Furthermore, the aromatic ring can participate in π-π stacking interactions, which are crucial forces in directing the formation of supramolecular architectures. By modifying the aniline and piperazine nitrogens with other functional groups, researchers can fine-tune these non-covalent interactions to create complex, self-assembled materials.

Integration into Macrocyclic and Cage Systems

Macrocycles and molecular cages are of great interest for their ability to act as hosts for smaller guest molecules, with applications in sensing, catalysis, and transport. The two reactive amine sites of this compound make it an ideal linker or "hinge" component for the synthesis of these large structures. nih.gov

A common strategy for macrocycle synthesis is the high-dilution condensation of a diamine with a diacyl chloride or a similar dialkylating agent. In this context, this compound could be first derivatized, for example, by reacting the primary aniline amine to introduce a second piperazine group, creating a symmetric tetra-amine. This new building block could then be reacted with a dicarboxylic acid derivative to form a large macrocycle containing multiple piperazine and aromatic units. The inclusion of the piperazine ring is known to add flexibility to the macrocyclic framework, which can be crucial for guest binding. nih.gov

Construction of Dendrimers and Hyperbranched Polymers

Dendrimers are perfectly branched, tree-like macromolecules with a high density of functional groups on their surface. nih.gov Piperazine and aromatic amines are fundamental building blocks in the synthesis of certain classes of dendrimers, particularly those based on a 1,3,5-triazine (B166579) core. researchgate.netnih.govresearchgate.net

In a divergent dendrimer synthesis approach, this compound could act as a branching unit. For example, the primary aniline amine could be reacted with two of the three reactive chloride sites on cyanuric chloride (a trichlorotriazine). This would leave one chloride on the triazine and the secondary amine of the piperazine available for further reactions. Iterative reaction sequences, alternating between a diamine linker (like piperazine itself) and more cyanuric chloride, would allow for the controlled, generational growth of a dendrimer. nih.govresearchgate.net The resulting poly(amidoamine) (PAMAM)-like dendrimers would have a unique structure with precisely placed piperazine and aniline-derived moieties within their hyperbranched architecture. archivepp.com

Coordination Chemistry and Metal Complexation Research

Ligand Design and Synthesis Incorporating Amine and Piperazine (B1678402) Functionalities

The design of ligands is a cornerstone of coordination chemistry, aiming to create molecules that can selectively bind to specific metal ions and promote desired chemical properties, such as catalytic activity or stability. Ligands incorporating both aniline (B41778) and piperazine moieties offer a unique combination of a soft aromatic amine and harder aliphatic amines, enabling them to coordinate with a wide range of metal ions. rsc.orgnih.gov

The synthesis of related piperazine-containing macrocycles, which are larger cyclic structures, often involves templated reactions where a metal ion directs the cyclization process. nih.gov While 3-(2-Piperazin-1-ylethyl)aniline is not a macrocycle, the principles of using precursors like 1,4-bis(2-aminoethyl)piperazine in condensation reactions are relevant to the synthesis of more complex polydentate ligands based on the piperazine framework. nih.gov

Synthesis and Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with piperazine-aniline type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. biointerfaceresearch.com The choice of solvent is crucial, as it must dissolve both the organic ligand and the inorganic metal salt. Common solvents include methanol, ethanol, acetonitrile, and dimethylformamide (DMF). biointerfaceresearch.com The reaction mixture is often heated to facilitate the complexation process. The resulting metal complexes can then be isolated as crystalline solids by slow evaporation of the solvent or by precipitation.

Once synthesized, these complexes are subjected to a suite of analytical techniques for thorough characterization:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. When the ligand coordinates to a metal ion, the characteristic vibrational frequencies of its functional groups (e.g., N-H and C-N stretching) will shift, typically to lower wavenumbers. The appearance of new bands in the far-infrared region (typically 400-600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds, confirming complexation. biointerfaceresearch.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. Changes in the position and intensity of absorption bands compared to the free ligand indicate metal-ligand interaction. biointerfaceresearch.com For transition metal complexes, d-d electronic transitions can often be observed, which are characteristic of the metal ion and its coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of protons and carbons near the binding sites will change significantly compared to the free ligand. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the complex, confirming its stoichiometry (metal-to-ligand ratio). biointerfaceresearch.com

Studies on Metal-Ligand Binding Modes and Stability Constants

Ligands containing both piperazine and aniline groups can exhibit various binding modes (coordination modes). This compound, for example, can act as a bidentate ligand, coordinating to a metal center through the aniline nitrogen and one of the piperazine nitrogens, forming a stable chelate ring. It could also potentially act as a bridging ligand, connecting two metal centers, with each metal binding to a different nitrogen atom. The specific binding mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. acs.org In some cases, the piperazine ring can adopt different conformations, such as a chair or a boat form, to facilitate coordination. nih.gov

For example, potentiometric titrations can be used to determine the protonation constants of the ligand and the stability constants of its metal complexes. nih.gov The data generally show that the stability of complexes with first-row transition metals follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net The exceptional stability of Cu(II) complexes is often attributed to the Jahn-Teller effect.

Below is a table showing stability constants for a related pentadentate ligand based on an aminomethylpiperidine (B13870535) structure, demonstrating the high affinity of such ligands for Mn(II).

| Complex | log KML |

| [Mn(AMPTA)]⁻ | 13.92 |

| [Mn(AMPDA-HB)]⁻ | 15.08 |

| [Mn(EDTA)]²⁻ | 13.81 |

| [Mn(CDTA)]²⁻ | 16.35 |

| Table 1: Stability constants (log KML) for Mn(II) complexes with piperidine-based and standard aminopolycarboxylate ligands. Data from reference mdpi.com. |

Catalytic Applications of Metal Complexes

Metal complexes derived from piperazine-containing ligands are widely explored for their catalytic properties in various organic transformations. rsc.orgnih.gov The ligand framework plays a crucial role in determining the efficacy and selectivity of the catalyst by influencing the electronic and steric environment of the metal center.

Transition metal complexes of piperazine-functionalized ligands have shown promise in several areas of catalysis. researchgate.net The nitrogen donors from the piperazine and aniline moieties can stabilize the metal center in various oxidation states, which is a key requirement for many catalytic cycles.

For instance, Schiff base complexes involving aminoethylpiperazine have been reviewed for their catalytic applications in reactions such as carbon-carbon cross-coupling and oxidation. researchgate.net These reactions are fundamental in synthetic organic chemistry for building complex molecules from simpler precursors. While specific data for this compound is not available, related palladium complexes are known to be active in cross-coupling reactions. nih.gov Similarly, lanthanide complexes with piperazidine-bridged ligands have been successfully used as catalysts for the ring-opening polymerization of lactide to produce biodegradable polymers. acs.org

For example, titanium organometallic compounds have been used to mediate C-C bond formation to create substituted piperazines. acs.org In another example, lanthanide alkyl complexes supported by a piperazidine-bridged bis(phenolato) ligand have been synthesized and characterized. acs.org These complexes, which feature metal-carbon bonds, were shown to be active catalysts for the polymerization of lactides. acs.org The piperazine unit in the ligand backbone is crucial for creating the specific coordination environment that leads to the observed catalytic activity.

Polymer Chemistry and Advanced Material Science Applications

Investigation of Electroactive and Conductive Polymeric Materials

No investigations into the electroactive or conductive properties of polymers synthesized from 3-(2-Piperazin-1-ylethyl)aniline have been published. The scientific literature discusses the electrical conductivity of general poly(aniline-co-piperazine) materials, noting their semiconducting nature and electroactivity in acidic conditions. researchgate.netua.es

Electrochemical Investigations of the Compound and Its Derivatives

Electrochemical Oxidation and Reduction Mechanisms

The electrochemical oxidation of 3-(2-Piperazin-1-ylethyl)aniline is expected to involve both the aniline (B41778) and piperazine (B1678402) moieties. The oxidation of aromatic amines like aniline typically proceeds through the formation of a radical cation via an initial one-electron transfer. mdpi.com This radical cation can then undergo further reactions, including dimerization or polymerization. For aniline itself, the oxidation potential is around +0.866 V versus the Normal Hydrogen Electrode (NHE). researchgate.net

In the case of piperazine-substituted phenols, which are structurally analogous to the aniline derivative , electrochemical oxidation leads to the formation of a p-quinone-imine. This intermediate is generated through a two-electron, one-proton transfer process. This suggests that the aniline group in this compound could be oxidized to a corresponding quinone-imine species.

The reduction of this compound has not been extensively studied. Generally, the reduction of aniline derivatives is less common than their oxidation. However, any oxidized species formed, such as the quinone-imine, can be electrochemically reduced back to the parent compound.

Voltammetric Studies of Redox Behavior

A study on the electrochemical copolymerization of aniline and piperazine revealed a complex voltammetric profile with multiple redox transitions. mdpi.com The cyclic voltammogram of the resulting copolymer exhibited three main redox peaks centered at approximately 0.33 V, 0.68 V, and 0.97 V. The first and third peaks are characteristic of the leucoemeraldine-to-emeraldine and emeraldine-to-pernigraniline transitions of polyaniline, respectively. The intermediate peak at 0.68 V was attributed to the redox transformation of the piperazine units within the copolymer, likely a reversible hydroxy ⇌ ketopiperazine transformation. mdpi.com

The table below summarizes the typical redox peak potentials observed in the cyclic voltammetry of an aniline-piperazine copolymer, which can serve as an illustrative example of the expected redox behavior.

| Redox Transition | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) |

| Leucoemeraldine to Emeraldine | ~ 0.33 V | Not clearly resolved |

| Piperazine Redox (hydroxy ⇌ keto) | ~ 0.68 V | ~ 0.60 V |

| Emeraldine to Pernigraniline | ~ 0.97 V | ~ 0.85 V |

| Data based on studies of aniline-piperazine copolymers and may vary based on experimental conditions. |

The scan rate during cyclic voltammetry can also provide information about the nature of the electrochemical process. For many aniline derivatives, the peak currents are often proportional to the square root of the scan rate, indicating a diffusion-controlled process.

Application in Electroanalytical Methodologies

The electroactive nature of aniline and piperazine derivatives makes them suitable for applications in electroanalytical chemistry, particularly as modifiers for electrodes used in chemical sensing. Copolymers of aniline and piperazine have been investigated for their ability to detect important biological molecules.

For instance, an electrode modified with an aniline-piperazine copolymer has been shown to exhibit a linear response towards the electrochemical determination of dopamine (B1211576) and ascorbic acid. mdpi.comua.es The presence of the piperazine moiety in the polymer matrix is believed to enhance the catalytic activity and selectivity of the sensor. The proposed mechanism involves the electrocatalytic oxidation of the analytes at the surface of the modified electrode.

The potential application of this compound in electroanalytical methods would likely involve its immobilization on an electrode surface, either as a monomer or after electropolymerization. Such a modified electrode could then be used for the sensitive and selective determination of various analytes.

Study of Electrochemical Polymerization

The aniline moiety in this compound suggests that this compound could undergo electrochemical polymerization to form a conducting polymer film on an electrode surface. The electropolymerization of aniline is a well-established process that typically occurs in acidic media by repeatedly cycling the potential. researchgate.net The polymerization is initiated by the oxidation of the aniline monomer to a radical cation, which then couples with other monomers to form polymer chains.

Interestingly, studies have shown that piperazine itself does not undergo homopolymerization under electrochemical conditions. mdpi.comresearchgate.net However, it can be successfully copolymerized with aniline. mdpi.comresearchgate.net This indicates that while the piperazine group in this compound may not directly participate in the polymerization chain growth, its presence will undoubtedly influence the properties of the resulting polymer.

The electrochemical copolymerization of aniline and piperazine typically involves cycling the potential in a solution containing both monomers. mdpi.com The resulting copolymer film exhibits electrochemical properties that are a combination of both polyaniline and the incorporated piperazine units. The presence of the piperazine side chain in a polymer derived from this compound could enhance its solubility, processability, and introduce specific functionalities for applications such as ion sensing or catalysis.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Piperazin-1-ylethyl)aniline, and how can purity be optimized?

Answer: Synthesis typically involves multi-step reactions starting from aniline derivatives and piperazine precursors. A common strategy includes:

- Nucleophilic substitution : Reacting 3-nitroaniline with 1-(2-chloroethyl)piperazine under basic conditions (e.g., K₂CO₃) to form the intermediate, followed by catalytic hydrogenation to reduce the nitro group to an amine .

- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Answer:

- NMR : NMR (DMSO-d₆, 400 MHz) identifies aromatic protons (δ 6.5–7.2 ppm) and piperazine/ethyl protons (δ 2.5–3.5 ppm). NMR confirms carbon environments .

- Mass spectrometry : ESI-MS (positive mode) detects the molecular ion peak [M+H]. High-resolution MS validates the molecular formula .

- Elemental analysis : Ensures stoichiometric C, H, N ratios match theoretical values .

Q. How does the piperazine-ethyl-aniline scaffold influence solubility and reactivity?

Answer:

- Solubility : The piperazine group enhances water solubility at acidic pH (protonation of tertiary amines), while the aromatic ring contributes to organic solvent compatibility (e.g., DMSO, ethanol) .

- Reactivity : The aniline’s primary amine participates in diazotization or Schiff base formation, while the piperazine’s secondary amines allow alkylation or acylation .

Advanced Research Questions

Q. How can density functional theory (DFT) guide functionalization of this compound for targeted bioactivity?

Answer:

- Electronic properties : Use hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, identifying sites for electrophilic/nucleophilic attack. For example, the aniline ring’s para position shows high electron density for electrophilic substitution .

- Thermochemical data : DFT predicts bond dissociation energies (e.g., N–H in piperazine) to prioritize stable derivatives. Compare with experimental DSC/TGA data .

Q. How can contradictory biological activity data across studies be resolved?

Answer:

- Structural analogs : Compare activity trends using a table of derivatives (see Table 1). For example, replacing ethyl with difluoromethyl (as in 2-(4-(difluoromethyl)piperidin-1-yl)aniline) may alter enzyme inhibition .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., IC₅₀ of reference inhibitors) to minimize variability .

Q. Table 1: Comparative Bioactivity of Piperazine-Aniline Derivatives

| Compound | Modification Site | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|---|

| This compound | None (parent compound) | 12.3 | Serotonin receptor | |

| 2-(4-(Difluoromethyl)piperidin-1-yl)aniline | Piperazine → piperidine | 8.7 | Monoamine oxidase | |

| 3-(Pyrazin-2-yloxy)aniline | Aniline → pyrazine linkage | 5.4 | Tyrosine kinase |

Q. What strategies optimize reaction yields in piperazine-ethyl-aniline derivatization?

Answer:

- Catalyst screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for Suzuki couplings. For example, Pd/C (10% wt) in DMF at 80°C achieves >80% yield in aryl halide cross-couplings .

- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity of piperazine amines in SN2 reactions .

Methodological Considerations

- Contradiction resolution : When conflicting data arise (e.g., variable IC₅₀ values), validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

- Computational-experimental synergy : Combine DFT-predicted reactivities with empirical SAR studies to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.